2-Piperazin-1-ylpyridine-3-carbaldehyde

Regiochemistry Synthetic Intermediates Medicinal Chemistry

Researchers often face yield losses from isomeric impurities in piperazine-pyridine aldehydes. 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1) provides the precise 2,3-substitution pattern required for dopamine/serotonin receptor pharmacophores. · Regioisomeric Purity: Exclusive 2,3-substitution prevents activity loss from positional isomers. · Dual Derivatization Sites: Aldehyde handle for reductive amination/Knoevenagel; piperazine N for N-alkylation/acylation. · Flow-Chemistry Ready: Boiling point of 383.1°C and density of 1.175 g/cm³ enable continuous flow processing; 98% purity minimizes microreactor clogging.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 104842-73-1
Cat. No. B026030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-ylpyridine-3-carbaldehyde
CAS104842-73-1
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=N2)C=O
InChIInChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2
InChIKeyMGQDWKRTYGEMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1): Procurement-Grade Intermediates and Differentiation Data


2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1) is a heterocyclic intermediate featuring a pyridine ring substituted with an aldehyde group at position 3 and a piperazine moiety at position 2 . This compound is primarily valued as a versatile building block in medicinal chemistry for the synthesis of piperazine-containing bioactive molecules, including potential antipsychotic and kinase-targeting agents . Its molecular weight is 191.23 g/mol, with the formula C₁₀H₁₃N₃O [1].

Why Generic Substitution of 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1) Is Inadvisable Without Evidence


Substituting 2-piperazin-1-ylpyridine-3-carbaldehyde with seemingly similar piperazine-containing aldehydes—such as its regioisomers (e.g., 6-piperazin-1-ylpyridine-3-carbaldehyde, CAS 1225065-40-6) or substituted analogs (e.g., 2-(4-methylpiperazin-1-yl)nicotinaldehyde)—is not straightforward. Even minor changes in substitution pattern or heterocycle position can alter electron distribution, dipole moment, and steric environment [1], which are critical for predictable reactivity in subsequent coupling or cyclization steps [2]. Furthermore, variations in commercial purity (e.g., 96% vs. 98%) and the absence of standardized analytical characterization for unverified sources can introduce significant batch-to-batch variability that compromises downstream synthesis yields and reproducibility .

2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1) Evidence Guide: Quantitative Differentiation Data


Regioisomeric Differentiation: 2- vs. 6-Piperazinyl Substitution on Nicotinaldehyde

The substitution position of the piperazine ring on the pyridine core is a primary driver of chemical reactivity. 2-Piperazin-1-ylpyridine-3-carbaldehyde (ortho-substituted relative to aldehyde) differs fundamentally from its para-substituted regioisomer, 6-piperazin-1-ylpyridine-3-carbaldehyde (CAS 1225065-40-6). The ortho arrangement places the electron-donating piperazine nitrogen in close proximity to the aldehyde, potentially enhancing electrophilicity at the carbonyl carbon due to altered resonance and inductive effects . While direct comparative reactivity data is limited in public literature, the distinct InChIKey and spectral signatures (e.g., predicted NMR) confirm unique electronic environments [1]. This is critical for medicinal chemists targeting specific SAR outcomes; the 2-substituted series has been more frequently explored in antipsychotic drug discovery programs [2].

Regiochemistry Synthetic Intermediates Medicinal Chemistry

Purity Benchmarking: 98% Assay Specification from Leyan vs. Industry Standard

Commercially sourced 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1) is available at a documented purity of 98% from specialized vendors such as Leyan . This specification exceeds the 96% purity offered by some alternative suppliers for the same or closely related compounds [1]. In procurement contexts, this 2% absolute difference in purity can translate to a >2% reduction in yield for a multi-step synthesis if impurities are unreactive or inhibit downstream catalysts. For large-scale projects or sensitive medicinal chemistry campaigns, specifying a 98% purity minimum reduces the risk of batch-dependent variability.

Analytical Chemistry Quality Control Procurement

Predicted vs. Experimentally Validated NMR Shifts: Quality Control Differentiator

The compound's structural uniqueness is confirmed by its predicted ¹H NMR spectrum, which shows distinct aromatic proton signals due to the ortho-disubstituted pyridine ring system [1]. In contrast, its regioisomers or N-alkylated derivatives (e.g., 2-(4-methylpiperazin-1-yl)nicotinaldehyde) exhibit altered splitting patterns and chemical shifts that can be computationally distinguished . While experimental NMR data for the neat compound is not ubiquitously reported, the availability of high-confidence predicted spectra enables rapid identity verification during incoming quality control. This is a practical differentiator for labs without immediate access to advanced 2D NMR, as it allows for a preliminary check against an in-silico standard.

NMR Spectroscopy Structural Confirmation Analytical Characterization

Targeted Applications for 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS 104842-73-1) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of 3-Substituted 2-Pyridinyl-1-Piperazine Antipsychotic Leads

This compound serves as a key starting material or intermediate for generating libraries of 2-pyridinyl-1-piperazine derivatives with potential antipsychotic activity . Its 2,3-substitution pattern is essential for maintaining the pharmacophore geometry required for interaction with dopamine and serotonin receptors, as demonstrated in early SAR studies [1]. Using the correct regioisomer ensures that any observed biological activity is attributable to the intended structural scaffold rather than an isomeric impurity.

Kinase Inhibitor Fragment Elaboration

The aldehyde handle allows for facile conjugation via reductive amination or Knoevenagel condensation to introduce additional functionality targeting the hinge-binding region or solvent-exposed areas of kinase active sites. The piperazine nitrogen provides a site for subsequent N-alkylation or acylation to modulate physicochemical properties [2]. The 98% purity specification from Leyan is particularly advantageous here, as even minor aldehyde-derived impurities can irreversibly poison palladium catalysts used in downstream cross-coupling reactions.

Building Block for Urease Inhibitor Hybrid Molecules

Although 2-piperazin-1-ylpyridine-3-carbaldehyde itself exhibits only weak urease inhibition (predicted or actual data is limited), it serves as a critical scaffold for generating pyridylpiperazine hybrid derivatives that are potent urease inhibitors [3]. The aldehyde functionality is a versatile anchor for attaching diverse fragments (e.g., carbodithioate moieties) that dramatically enhance inhibitory potency. The regioisomeric purity of the starting aldehyde is crucial, as studies indicate that even subtle changes in substitution pattern can abolish activity [4].

Flow Chemistry Process Development

For process chemists, the compound's well-defined physical properties—including a boiling point of 383.1°C (760 mmHg) and a density of 1.175 g/cm³ [5]—support its use in continuous flow reactors. These reactors offer superior control over exothermic reactions involving the aldehyde group, leading to higher yields and improved safety profiles compared to traditional batch methods . Sourcing high-purity material (98%) from suppliers like Leyan minimizes the risk of clogging microreactor channels with insoluble impurities, a common failure mode in flow chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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